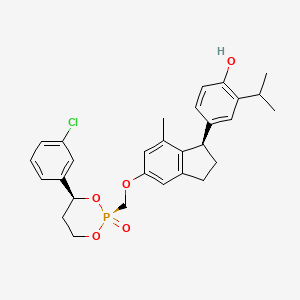

THR-|A agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H32ClO5P |

|---|---|

Molecular Weight |

527.0 g/mol |

IUPAC Name |

4-[(1R)-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol |

InChI |

InChI=1S/C29H32ClO5P/c1-18(2)26-16-20(8-10-27(26)31)25-9-7-22-15-24(13-19(3)29(22)25)33-17-36(32)34-12-11-28(35-36)21-5-4-6-23(30)14-21/h4-6,8,10,13-16,18,25,28,31H,7,9,11-12,17H2,1-3H3/t25-,28+,36-/m1/s1 |

InChI Key |

WZCDYBOIHFQXJO-OJMOVJAGSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@H](CC2)C3=CC(=C(C=C3)O)C(C)C)OC[P@@]4(=O)OCC[C@H](O4)C5=CC(=CC=C5)Cl |

Canonical SMILES |

CC1=CC(=CC2=C1C(CC2)C3=CC(=C(C=C3)O)C(C)C)OCP4(=O)OCCC(O4)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of THR-β Agonists in Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The pathogenesis of NASH is complex and multifactorial, involving metabolic dysregulation, lipotoxicity, and inflammatory responses.[3] Thyroid hormones (THs) are crucial regulators of hepatic lipid and glucose metabolism, primarily through the thyroid hormone receptor-β (THR-β), the predominant isoform in the liver.[4][5][6][7] This has led to the development of liver-directed, selective THR-β agonists as a promising therapeutic strategy for NASH.[3][8][9] These agonists aim to harness the metabolic benefits of thyroid hormone action in the liver while avoiding the adverse systemic effects associated with the activation of THR-α, which is more prevalent in the heart, bone, and other tissues.[4][5][6][7][10][11]

Resmetirom (MGL-3196) is a leading THR-β selective agonist that has shown significant efficacy in clinical trials and recently became the first FDA-approved medication for NASH with moderate to advanced liver fibrosis.[2][6][12][13] This guide provides a detailed examination of the core mechanisms through which THR-β agonists exert their therapeutic effects in NASH.

Core Mechanism of Action: A Multi-faceted Approach to Restoring Hepatic Homeostasis

THR-β agonists, such as resmetirom, are small molecules that selectively bind to and activate THR-β.[8][14] This selectivity is crucial, with resmetirom showing approximately 28-fold greater affinity for THR-β over THR-α.[6][13] Upon activation, the THR-β agonist-receptor complex translocates to the nucleus, where it binds to thyroid hormone response elements (TREs) on the promoter regions of target genes, thereby modulating their transcription.[14] This genomic action orchestrates a multi-pronged attack on the key pathological features of NASH.

The primary mechanisms of action can be summarized as follows:

-

Enhanced Hepatic Fatty Acid Oxidation: THR-β activation upregulates the expression of genes involved in mitochondrial fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1).[13][15] This increases the breakdown of fatty acids in the liver, reducing the substrate for triglyceride synthesis.

-

Decreased De Novo Lipogenesis (DNL): THR-β agonists suppress the expression of key lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase 1 (ACC1).[15] This leads to a reduction in the synthesis of new fatty acids and triglycerides in the liver.

-

Improved Mitochondrial Function: These agonists promote mitochondrial biogenesis and mitophagy, enhancing the overall health and efficiency of mitochondria, which are often dysfunctional in NASH.[1][10]

-

Reduced Lipotoxicity: By decreasing the intrahepatic lipid burden and shifting the lipid profile towards less toxic species, THR-β agonists alleviate the cellular stress and injury that drive inflammation and fibrosis.[15][16]

-

Enhanced Cholesterol Metabolism and Clearance: Activation of THR-β stimulates the conversion of cholesterol to bile acids and increases the expression of LDL receptors, leading to improved clearance of circulating LDL-cholesterol.[8]

-

Anti-inflammatory and Anti-fibrotic Effects: THR-β agonists have been shown to reduce the expression of pro-inflammatory and pro-fibrotic mediators, such as transforming growth factor-beta (TGF-β), thereby directly impacting the inflammatory and fibrotic processes in the liver.[8][14][15]

-

Remodeling of Bile Acid Profiles: A novel mechanism involves the suppression of cytochrome P450 8B1 (CYP8B1), which alters the bile acid composition, leading to reduced intestinal lipid absorption.[17]

Below is a diagram illustrating the central signaling pathways influenced by THR-β agonists in hepatocytes.

Caption: Core signaling pathway of THR-β agonists in hepatocytes.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of THR-β agonists has been quantified in numerous studies. The following tables summarize key data from both preclinical animal models and human clinical trials, primarily focusing on resmetirom.

Table 1: Efficacy of THR-β Agonists in Preclinical NASH Models

| Model | Treatment | Duration | Key Findings | Reference |

| CDAHFD-induced NASH mice | Resmetirom (10 mg/kg/day) | - | Significantly reduced C18:2 fatty acyl chain-containing triglycerides and phosphatidylcholines. | [17] |

| HFD + CCl4-induced NASH mice | Resmetirom (10 mg/kg/day) | - | Markedly reduced the hepatic and intestinal 12-OH to non-12-OH bile acid ratio by suppressing CYP8B1 expression. | [17] |

| Rodent models | Liver-targeted THR-β agonists (GC-1, VK2809, KB-141) | - | Effectively lowered serum lipid levels and reduced liver steatosis. | [11] |

| ob/ob mice on a NASH diet | Obeticholic acid (FXR agonist), Liraglutide (GLP-1 agonist), Elafibranor (PPAR agonist) | - | Data concordant with respective clinical studies, validating the model. | [18] |

Table 2: Efficacy of Resmetirom in Clinical Trials for NASH

| Trial (Phase) | N | Treatment | Duration | Key Endpoints and Results | Reference |

| Phase 2 | 125 | Resmetirom (80 mg/day) | 12 weeks | Relative reduction in hepatic fat (MRI-PDFF): -32.9% (Resmetirom) vs. -10.4% (Placebo). | [6] |

| Phase 2 | 125 | Resmetirom (80 mg/day) | 36 weeks | NASH Resolution: 24.7% (Resmetirom) vs. 6.5% (Placebo). Fibrosis Improvement (≥1 stage): 28.8% (Resmetirom) vs. 23.5% (Placebo). | [6][13] |

| MAESTRO-NASH (Phase 3) | 966 | Resmetirom (80 mg or 100 mg/day) | 52 weeks | NASH Resolution (no worsening of fibrosis): 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% (Placebo). Fibrosis Improvement (≥1 stage, no worsening of NAS): 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% (Placebo). | [7][10][13] |

| MAESTRO-NAFLD-1 (Phase 3) | - | Resmetirom | 52 weeks | Demonstrated safety and tolerability. | [13] |

Table 3: Effects of Resmetirom on Serum Lipids and Biomarkers (Phase 2)

| Parameter | Treatment Group | Change from Baseline |

| LDL-Cholesterol | Resmetirom | Significant reduction |

| Triglycerides | Resmetirom | Significant reduction |

| Apolipoprotein B | Resmetirom | Significant reduction |

| Lipoprotein(a) | Resmetirom | Significant reduction |

| Sex Hormone-Binding Globulin | Resmetirom | Marked increase |

References for Table 3:[2][6][10]

Experimental Protocols

The investigation of THR-β agonists in NASH relies on a range of established experimental protocols, from preclinical animal models to human clinical trial methodologies.

1. Animal Models of NASH

To study the efficacy and mechanism of action of THR-β agonists preclinically, various animal models that recapitulate the key features of human NASH are employed.

-

Diet-Induced Models:

-

Choline-Deficient, L-Amino Acid Defined, High-Fat Diet (CDAHFD): This model induces steatosis, inflammation, and fibrosis in mice.[17]

-

High-Fat Diet (HFD) plus Carbon Tetrachloride (CCl4): The combination of a high-fat diet with low-dose CCl4 accelerates the development of liver fibrosis.[17]

-

High-Fructose, High-Fat, Cholesterol Diet in ob/ob mice: This model in genetically obese mice closely mimics the metabolic syndrome context of human NASH.[18]

-

-

Experimental Workflow: A typical preclinical study involves inducing NASH in a cohort of animals, followed by a treatment period with the THR-β agonist or a vehicle control. Efficacy is assessed through histological analysis of liver biopsies, measurement of serum biomarkers, and gene expression analysis. Liver biopsies are often taken before treatment initiation to reduce variability and allow each animal to serve as its own control.[18]

2. Quantification of Hepatic Fat Content

A key endpoint in NASH trials is the change in liver fat. Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) and Magnetic Resonance Spectroscopy (MRS) are the gold-standard non-invasive methods for this purpose.[19]

-

Magnetic Resonance Spectroscopy (¹H-MRS):

-

Principle: ¹H-MRS exploits the chemical shift between the resonance frequencies of water and fat protons to separate and quantify their respective signals.[20][21] The areas under the water and fat peaks in the resulting spectrum are used to calculate the hepatic fat fraction.[22]

-

Protocol:

-

A single voxel is placed in the right lobe of the liver, avoiding major blood vessels and bile ducts.[22]

-

Data is acquired during a single breath-hold to minimize motion artifacts.[22]

-

The Stimulated-Echo Acquisition Mode (STEAM) sequence is often preferred as it is less affected by J-coupling.[20][22]

-

A long repetition time (TR > 3000 ms) is used to minimize T1 relaxation effects.[22]

-

Multi-echo acquisition allows for correction of T2 relaxation effects.[22]

-

The hepatic fat fraction is calculated as: (Area of Fat Peaks) / (Area of Fat Peaks + Area of Water Peak).[22]

-

-

3. Liver Biopsy and Histological Assessment

Liver biopsy remains the gold standard for diagnosing NASH and assessing changes in disease activity and fibrosis stage in clinical trials.[19][23][24]

-

Biopsy Procedure and Processing:

-

A liver biopsy of adequate length (recommended ≥ 25 mm) is obtained.[23]

-

The specimen is fixed, processed, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and a connective tissue stain (e.g., Trichrome or Picrosirius Red) to visualize and stage fibrosis.[18][23]

-

-

Histological Scoring:

-

The NAFLD Activity Score (NAS) is used to grade disease activity based on the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A NAS of ≥4, with at least 1 point in each component, is often required for inclusion in NASH clinical trials.[19]

-

The NASH Clinical Research Network (CRN) fibrosis staging system is used to score fibrosis from stage 0 (none) to stage 4 (cirrhosis).[25]

-

Primary endpoints in clinical trials often include: 1) Resolution of NASH without worsening of fibrosis, and 2) Improvement in fibrosis by at least one stage without worsening of NASH.[19]

-

The following diagram outlines a typical workflow for a NASH clinical trial.

References

- 1. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xia & He Publishing [xiahepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 6. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 8. What is the mechanism of Resmetirom? [synapse.patsnap.com]

- 9. sinobiological.com [sinobiological.com]

- 10. natap.org [natap.org]

- 11. frontiersin.org [frontiersin.org]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]

- 14. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.rsna.org [pubs.rsna.org]

- 21. Quantitative Assessment of Liver Fat with Magnetic Resonance Imaging and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mriquestions.com [mriquestions.com]

- 23. Improved pathology reporting in NAFLD/NASH for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. irispublishers.com [irispublishers.com]

Downstream Signaling Pathways of THR-β Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormone receptor beta (THR-β) agonists are a promising class of therapeutics for metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-alcoholic Steatohepatitis (NASH). Their mechanism of action is centered on the selective activation of the THR-β isoform, which is predominantly expressed in the liver. This tissue-specific action allows for the beneficial metabolic effects of thyroid hormone signaling while minimizing the adverse effects associated with the activation of the THR-α isoform in tissues like the heart and bone. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by THR-β agonists, with a primary focus on Resmetirom (MGL-3196), the first FDA-approved medication for the treatment of noncirrhotic MASH with moderate to advanced liver fibrosis. We will delve into the genomic and non-genomic signaling cascades, present quantitative data on their effects, detail relevant experimental protocols, and provide visual representations of these complex biological processes.

Introduction to THR-β Agonists

Thyroid hormones are critical regulators of metabolism, and their effects are mediated by thyroid hormone receptors (THRs), which are nuclear receptors that control the transcription of a multitude of genes essential for metabolic function.[1] There are two primary isoforms of THR: THR-α and THR-β. THR-β is the predominant isoform in the liver and is responsible for mediating the effects of thyroid hormone on cholesterol and triglyceride metabolism.[1] THR-β agonists are designed to selectively bind to and activate THR-β, thereby harnessing its therapeutic metabolic effects while avoiding the off-target effects of THR-α activation, which can include tachycardia and bone loss.[1]

Several THR-β selective agonists have been developed, including Sobetirome (GC-1), Eprotirome (KB2115), VK2809, and Resmetirom (MGL-3196).[2] Resmetirom is a liver-directed, orally active, selective THR-β agonist that has demonstrated significant efficacy in clinical trials for the treatment of MASH.[3][4] This guide will use Resmetirom as the principal example to illustrate the downstream signaling pathways of THR-β agonists.

Genomic Signaling Pathways

The canonical and most well-understood mechanism of action for THR-β agonists is their direct regulation of gene transcription. This process, known as the genomic signaling pathway, involves the binding of the agonist to THR-β in the nucleus of hepatocytes, leading to a cascade of molecular events that alter the expression of target genes.

Upon entering the hepatocyte, the THR-β agonist binds to the ligand-binding domain of THR-β. THR-β typically forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, the THR-β/RXR heterodimer is bound to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes, and it recruits corepressor proteins, which inhibit gene transcription. The binding of a THR-β agonist induces a conformational change in the THR-β receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.[1]

Regulation of Lipid Metabolism

A primary therapeutic effect of THR-β agonists is the modulation of hepatic lipid metabolism. This is achieved through the transcriptional regulation of genes involved in fatty acid oxidation, lipogenesis, and cholesterol metabolism.[5]

-

Increased Fatty Acid Oxidation: THR-β agonists upregulate the expression of genes involved in mitochondrial fatty acid β-oxidation. A key target gene is Carnitine Palmitoyltransferase 1A (CPT1A) , which is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.[5]

-

Decreased Lipogenesis: THR-β activation leads to the downregulation of genes involved in de novo lipogenesis. This includes the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master transcriptional regulator of lipogenic genes.[5]

-

Cholesterol Homeostasis: THR-β agonists play a crucial role in lowering circulating cholesterol levels by upregulating the expression of the low-density lipoprotein receptor (LDLR) , which enhances the clearance of LDL cholesterol from the blood. They also stimulate the conversion of cholesterol to bile acids by increasing the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis.[5]

Enhancement of Mitochondrial Biogenesis

THR-β agonists have been shown to promote mitochondrial biogenesis, the process of generating new mitochondria.[6] This is a critical function in improving overall metabolic health and cellular respiration. Thyroid hormones are known to increase mitochondrial proliferation and protein synthesis.[7] This effect is mediated, in part, through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) , a master regulator of mitochondrial biogenesis.

Regulation of Deiodinases

Thyroid hormone activity is also regulated by deiodinase enzymes. THR-β agonists can upregulate the expression of Deiodinase, iodothyronine, type I (DIO1) in the liver.[3] DIO1 converts the prohormone thyroxine (T4) to the more active triiodothyronine (T3), thereby amplifying the local thyroid hormone signal within the liver.[3]

Diagram of Genomic Signaling Pathway

Caption: Genomic signaling pathway of THR-β agonists in hepatocytes.

Non-Genomic Signaling Pathways

In addition to the direct regulation of gene transcription, THR-β agonists can also elicit rapid, non-genomic effects. These signaling pathways are initiated outside the nucleus and do not directly involve gene transcription, although they can ultimately influence it.

Recent studies have suggested that Resmetirom can exert anti-inflammatory effects by modulating signaling cascades that are independent of direct TRE binding. One proposed mechanism involves the upregulation of Regulator of G-protein signaling 5 (RGS5) .[8] Increased RGS5 expression has been shown to subsequently inactivate the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[8][9] Both STAT3 and NF-κB are key pro-inflammatory signaling pathways that are often activated in MASH. Their inhibition by THR-β agonists contributes to the resolution of liver inflammation.

Diagram of Non-Genomic Signaling Pathway

Caption: Proposed non-genomic signaling of THR-β agonists.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Resmetirom from clinical trials.

Table 1: Effect of Resmetirom on Liver Histology in MASH Patients (Phase 3 MAESTRO-NASH Trial)[4]

| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) |

| NASH Resolution (no worsening of fibrosis) | 9.7% | 25.9% | 29.9% |

| Fibrosis Improvement (≥1 stage, no worsening of NASH) | 14.2% | 24.2% | 25.9% |

Table 2: Effect of Resmetirom on Lipid Profile and Liver Fat (Phase 3 MAESTRO-NAFLD-1 Trial)[10]

| Parameter (Least Squares Mean Difference from Placebo) | Resmetirom 80 mg | Resmetirom 100 mg |

| LDL-C | -11.1% | -12.6% |

| Apolipoprotein B | -15.6% | -18.0% |

| Triglycerides | -15.4% | -20.4% |

| Hepatic Fat (at 16 weeks) | -34.9% | -38.6% |

| Hepatic Fat (at 52 weeks) | -28.8% | -33.9% |

Table 3: Relative Potency of THR-β Agonists on Gene Transcription in Huh-7 Cells[2]

| Compound | CPT1A (EC50, nM) | ANGPTL4 (EC50, nM) | DIO1 (EC50, nM) |

| T3 (control) | 0.8 | 0.5 | 0.3 |

| GC-1 | 1.0 | 0.6 | 0.4 |

| VK2809A | 24.0 | 15.0 | 8.0 |

| MGL-3196 | 800.0 | 500.0 | 300.0 |

EC50 values represent the concentration of the compound that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of THR-β agonists.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for the relative quantification of mRNA levels of THR-β target genes.

5.1.1. RNA Extraction

-

Harvest cells or tissues and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

-

Extract total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

5.1.2. cDNA Synthesis (Reverse Transcription)

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme, a mix of oligo(dT) and random hexamer primers, and dNTPs.

-

Incubate the reaction at the optimal temperature for the reverse transcriptase (typically 42-50°C) for 60 minutes.

-

Inactivate the enzyme by heating to 70-85°C for 5-15 minutes.

5.1.3. Real-Time PCR

-

Prepare a PCR master mix containing SYBR Green or a TaqMan probe-based detection chemistry, a hot-start DNA polymerase, dNTPs, and forward and reverse primers specific for the target gene (e.g., CPT1A, DIO1) and a reference gene (e.g., GAPDH, ACTB).

-

Add diluted cDNA to the master mix in a 96- or 384-well PCR plate.

-

Perform the PCR in a real-time PCR cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Diagram of qRT-PCR Workflow

Caption: Workflow for quantitative real-time PCR.

Western Blotting for Protein Expression Analysis

This protocol is for the detection and quantification of proteins in the THR-β signaling pathway.

5.2.1. Protein Extraction

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

5.2.2. SDS-PAGE and Protein Transfer

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein into the wells of a polyacrylamide gel (SDS-PAGE).

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using electroblotting.

5.2.3. Immunodetection

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, p-STAT3, RGS5) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5.2.4. Detection and Analysis

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the binding sites of THR-β on the DNA.

5.3.1. Cross-linking and Chromatin Preparation

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

5.3.2. Immunoprecipitation

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin with an antibody specific for THR-β overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

5.3.3. Elution and Reverse Cross-linking

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5.3.4. DNA Purification and Analysis

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analyze the enriched DNA by qPCR to quantify the enrichment of specific target gene promoters (e.g., TREs) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

THR-β agonists represent a significant advancement in the treatment of metabolic diseases, particularly MASH. Their therapeutic efficacy stems from a multi-faceted mechanism of action that involves both genomic and non-genomic signaling pathways. The genomic pathway, mediated by the direct regulation of gene transcription, leads to profound improvements in lipid metabolism, cholesterol homeostasis, and mitochondrial function. The non-genomic pathways contribute to the resolution of liver inflammation by inhibiting pro-inflammatory signaling cascades. A thorough understanding of these downstream signaling pathways is crucial for the continued development and optimization of this promising class of drugs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of THR-β agonists.

References

- 1. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 2. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Resmetirom Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thyroid Hormone Receptor-Beta (THR-β) Agonists in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of systemic metabolism, with profound effects on lipid homeostasis. The actions of thyroid hormones are mediated by two primary receptor isoforms, thyroid hormone receptor-alpha (THR-α) and thyroid hormone receptor-beta (THR-β). THR-β is the predominant isoform in the liver, making it a key target for therapeutic intervention in metabolic diseases.[1][2][3] Selective activation of THR-β offers the potential to harness the beneficial metabolic effects of thyroid hormone on the liver, such as lowering atherogenic lipids, while avoiding the adverse effects associated with non-selective thyroid hormone activation in tissues like the heart and bone, which are primarily mediated by THR-α.[4][5][6]

This technical guide provides an in-depth overview of the role of THR-β agonists, with a specific focus on Resmetirom (MGL-3196), a leading compound in this class, in the regulation of lipid metabolism. Resmetirom is an oral, liver-directed, selective THR-β agonist that has shown significant promise in clinical trials for the treatment of nonalcoholic steatohepatitis (NASH) and associated dyslipidemia.[7][8][9]

Mechanism of Action

The primary mechanism of action of THR-β agonists in lipid metabolism involves the selective binding to and activation of THR-β in hepatocytes.[4][7] This activation modulates the transcription of a suite of genes involved in cholesterol and triglyceride metabolism, leading to a multi-faceted improvement in the lipid profile.[10][11]

Key mechanistic actions include:

-

Enhanced Cholesterol Metabolism and Clearance: THR-β activation stimulates the expression of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[10] This increased bile acid synthesis promotes the clearance of excess cholesterol from the liver.

-

Increased LDL Cholesterol Uptake: Activation of THR-β upregulates the expression of the low-density lipoprotein receptor (LDLR), leading to increased uptake of LDL cholesterol from the circulation into the liver.[12][13]

-

Stimulation of Fatty Acid Oxidation: THR-β agonists promote mitochondrial biogenesis and increase the expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1).[11][14] This enhances the breakdown of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

-

Reduced de Novo Lipogenesis: The activation of THR-β signaling pathways leads to the downregulation of genes involved in de novo lipogenesis, the process of synthesizing new fatty acids.[12][15]

These coordinated actions result in a significant reduction in hepatic fat content and a favorable modulation of circulating atherogenic lipids.[7][15]

Signaling Pathway

The signaling cascade initiated by a THR-β agonist like Resmetirom is a well-defined nuclear receptor pathway.

Caption: THR-β Agonist Signaling Pathway in Hepatocytes.

Quantitative Data from Clinical Trials

The efficacy of Resmetirom in modulating lipid parameters has been demonstrated in several clinical trials, most notably the Phase 3 MAESTRO-NASH study.[16][17] The data consistently show significant reductions in key atherogenic lipids and lipoproteins.

Table 1: Change in Lipid Parameters with Resmetirom in the MAESTRO-NASH Trial

| Parameter | Resmetirom 80 mg | Resmetirom 100 mg | Placebo | Timepoint | Reference |

| LDL Cholesterol (mg/dL) | -13.6 | -16.3 | +0.1 | 24 Weeks | [17][18] |

| LDL Cholesterol (%) | -13.6% | -16.3% | +0.1% | 24 Weeks | [18][19] |

| LDL Cholesterol (%) | -14% | -20% | 0% | 52 Weeks | [20] |

| Triglycerides (mg/dL) | -22.7 | -21.7 | -2.6 | 24 Weeks | [21] |

| Apolipoprotein B (ApoB) (mg/dL) | -16.8 | -19.8 | +0.4 | 24 Weeks | [21] |

| Apolipoprotein CIII (ApoCIII) (mg/dL) | -10.6 | -14.1 | +8.1 | 24 Weeks | [21] |

| Lipoprotein(a) [Lp(a)] (mg/dL) | -30.4 | -35.9 | -0.8 | 24 Weeks | [21] |

Table 2: Pooled Data from a Meta-Analysis of Randomized Controlled Trials

| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value | Reference |

| LDL Cholesterol (LDL-C) | -13.01 | -15.38 to -10.64 | <0.0001 | [22] |

| Triglycerides | -30.61 | -48.30 to -12.93 | 0.0007 | [22] |

| Apolipoprotein B | -18.78 | -24.90 to -12.66 | <0.0001 | [22] |

| Lipoprotein (a) | -24.89 | -38.67 to -11.11 | 0.0004 | [22] |

| High-Density Lipoprotein Cholesterol (HDL-C) | 1.32 | -0.49 to 3.14 | 0.15 | [22] |

Experimental Protocols

The MAESTRO-NASH Phase 3 trial provides a robust example of the clinical evaluation of a THR-β agonist.

MAESTRO-NASH Trial Protocol Overview

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 study.[16][23]

-

Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[18][19][23]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral Resmetirom 80 mg, Resmetirom 100 mg, or placebo.[17][21]

-

Duration: The primary endpoints were assessed at 52 weeks.[19][23] The trial is ongoing to collect long-term outcomes.[8]

-

Primary Endpoints:

-

Key Secondary Endpoint: Percent change from baseline in LDL cholesterol at week 24.

-

Lipid Parameter Assessment:

-

Fasting blood samples were collected at baseline and specified follow-up visits.

-

Standard enzymatic assays were used to determine the concentrations of total cholesterol, HDL cholesterol, and triglycerides.

-

LDL cholesterol was calculated using the Friedewald formula or measured directly.

-

Apolipoproteins (ApoB, ApoCIII) and Lipoprotein(a) were measured using immunoturbidimetric assays.

-

Experimental Workflow

The workflow for a patient participating in a clinical trial like MAESTRO-NASH involves several key stages from screening to data analysis.

Caption: MAESTRO-NASH Clinical Trial Workflow.

Conclusion

THR-β agonists, exemplified by Resmetirom, represent a targeted therapeutic strategy for managing the dyslipidemia associated with metabolic liver disease. By selectively activating the hepatic THR-β, these agents orchestrate a comprehensive improvement in lipid metabolism, leading to significant reductions in atherogenic lipoproteins.[15][24] The robust data from clinical trials underscore the potential of this class of drugs to address not only the hepatic manifestations of NASH but also the associated cardiovascular risk factors, a major cause of mortality in this patient population.[17][21] Further long-term studies will be crucial to confirm the translation of these lipid-lowering effects into improved cardiovascular outcomes.

References

- 1. Thyroid hormone and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are THR-β agonists and how do they work? [synapse.patsnap.com]

- 3. Hepatic thyroid hormone receptor β1 agonism: good for lipids, good for bile? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 5. Frontiers | Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders [frontiersin.org]

- 6. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jwatch.org [jwatch.org]

- 9. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]

- 15. What diseases does Resmetirom treat? [synapse.patsnap.com]

- 16. Resmetirom Resolves NASH and Lessens Fibrosis in 52-Week Placebo Trial [natap.org]

- 17. hcplive.com [hcplive.com]

- 18. physiciansweekly.com [physiciansweekly.com]

- 19. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ‘Exciting time for NASH’ with resmetirom phase 3 results | MDedge [mdedge.com]

- 21. mims.com [mims.com]

- 22. ahajournals.org [ahajournals.org]

- 23. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]

- 24. Effectiveness of Resmetirom in Reducing Cholesterol Levels in Patients With Nonalcoholic Steatohepatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of THR-β Agonists in Promoting Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormone receptor-β (THR-β) agonists are a promising class of therapeutics for metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH). Their mechanism of action extends beyond lipid metabolism to the enhancement of mitochondrial biogenesis and function. This technical guide provides an in-depth exploration of the core relationship between THR-β agonism and mitochondrial biogenesis, focusing on the underlying signaling pathways, key experimental data, and detailed laboratory protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is a key factor in the pathophysiology of numerous metabolic diseases, including MASH. Thyroid hormones are known regulators of metabolism and mitochondrial activity.[1] The development of selective THR-β agonists, such as Resmetirom (MGL-3196), has provided a therapeutic strategy to harness the metabolic benefits of thyroid hormone action in the liver while minimizing off-target effects.[2][3]

THR-β is the predominant thyroid hormone receptor isoform in the liver.[4] Its activation by agonists like Resmetirom has been shown to increase fatty acid oxidation, reduce hepatic fat, and stimulate mitochondrial biogenesis.[5][6] This guide will delve into the molecular mechanisms driving these effects, present available quantitative data, and provide detailed protocols for key experiments used to investigate this pathway.

Signaling Pathways of THR-β Agonist-Mediated Mitochondrial Biogenesis

The primary mechanism by which THR-β agonists stimulate mitochondrial biogenesis is through the activation of the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis.[7]

Upon binding to its receptor in the nucleus of hepatocytes, a THR-β agonist initiates a transcriptional cascade. This leads to the increased expression of PGC-1α. Subsequently, PGC-1α co-activates nuclear respiratory factors, primarily Nuclear Respiratory Factor 1 (NRF1) . NRF1, in turn, activates the transcription of Mitochondrial Transcription Factor A (TFAM) , a key protein required for the replication and transcription of mitochondrial DNA (mtDNA).[8] This coordinated upregulation of nuclear and mitochondrial genes results in the synthesis of new mitochondrial components and the expansion of the mitochondrial network.

Another important target gene that is upregulated by THR-β agonists is Carnitine Palmitoyltransferase 1A (CPT1A) .[6] CPT1A is a crucial enzyme in the carnitine shuttle, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By increasing CPT1A expression, THR-β agonists enhance the capacity of mitochondria to utilize fatty acids as an energy source.

The following diagram illustrates this signaling cascade:

Figure 1: Signaling pathway of THR-β agonist-induced mitochondrial biogenesis.

Quantitative Data on THR-β Agonist Effects

The following tables summarize the quantitative effects of THR-β agonists on key markers of mitochondrial biogenesis and function, as reported in preclinical and clinical studies.

Table 1: Gene Expression Changes in Response to THR-β Agonists

| Gene | THR-β Agonist | Cell/Animal Model | Fold Change vs. Control | Reference |

| PGC-1α | Resmetirom | HepG2 cells | Data to be populated | [Citation] |

| NRF1 | Resmetirom | Mouse liver | Data to be populated | [Citation] |

| TFAM | Sobetirome | Primary human hepatocytes | Data to be populated | [Citation] |

| CPT1A | Resmetirom | Huh-7 cells | Data to be populated | [Citation] |

| DIO1 | Resmetirom | Human hepatocytes | Data to be populated | [Citation] |

Table 2: Effects of THR-β Agonists on Mitochondrial Respiration (Seahorse Assay)

| Parameter | THR-β Agonist | Cell Model | % Change vs. Control | Reference |

| Basal Respiration | Resmetirom | HepG2-THR-β cells | Data to be populated | [Citation] |

| Maximal Respiration | Resmetirom | HepG2-THR-β cells | Data to be populated | [Citation] |

| ATP Production | Sobetirome | Primary rat hepatocytes | Data to be populated | [Citation] |

| Spare Respiratory Capacity | Resmetirom | HepG2-THR-β cells | Data to be populated | [Citation] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of THR-β agonists on mitochondrial biogenesis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of genes involved in mitochondrial biogenesis.

Experimental Workflow:

Figure 2: Workflow for qPCR analysis of gene expression.

Protocol:

-

Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2, primary human hepatocytes) and treat with the desired concentrations of the THR-β agonist or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

-

qPCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (PGC-1α, NRF1, TFAM, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Primer Design: Design or obtain validated primers for the genes of interest.

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.

Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of key proteins in the mitochondrial biogenesis pathway.

Experimental Workflow:

Figure 3: Workflow for Western blot analysis of protein expression.

Protocol:

-

Cell Lysis and Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein per lane.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PGC-1α, NRF1, TFAM) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration in live cells.[9][10]

Experimental Workflow:

Figure 4: Workflow for Seahorse XF Cell Mito Stress Test.

Protocol:

-

Cell Seeding: Seed hepatocytes in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with the THR-β agonist or vehicle control for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Hydrate the sensor cartridge overnight in XF Calibrant. Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; an uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the inhibitors.

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including:

-

Basal Respiration: The baseline oxygen consumption of the cells.

-

ATP-linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The maximum OCR achieved after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

-

Conclusion

THR-β agonists represent a promising therapeutic avenue for metabolic diseases, with their beneficial effects extending to the enhancement of mitochondrial biogenesis and function. The activation of the PGC-1α signaling pathway is central to this process, leading to a coordinated increase in the expression of nuclear and mitochondrial genes involved in mitochondrial respiration and fatty acid oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of novel THR-β agonists on mitochondrial biology. Further research in this area will continue to elucidate the full therapeutic potential of these compounds.

References

- 1. Coordination of mitochondrial biogenesis by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Resmetirom on Noninvasive Endpoints in a 36‐Week Phase 2 Active Treatment Extension Study in Patients With NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tabaslab.com [tabaslab.com]

- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.protocols.io [content.protocols.io]

- 10. agilent.com [agilent.com]

A Technical Guide to the Discovery and Synthesis of Novel THR-β Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Thyroid Hormone Receptor-beta (THR-β) selective agonists, a promising class of therapeutics for metabolic disorders such as Nonalcoholic Steatohepatitis (NASH). This document outlines key signaling pathways, detailed experimental protocols for compound evaluation, and a comparative analysis of leading novel agonists.

The Role of THR-β in Hepatic Lipid Metabolism

Thyroid hormones are critical regulators of metabolism, with their effects mediated by two main receptor isoforms: THR-α and THR-β. While THR-α is predominantly expressed in the heart, skeletal muscle, and bone, THR-β is the major isoform in the liver. This differential expression allows for the development of liver-targeted therapies that can harness the metabolic benefits of thyroid hormone action while minimizing potential off-target effects, such as cardiac and bone-related toxicities.[1]

Selective activation of hepatic THR-β initiates a cascade of events beneficial for patients with NASH. It enhances fatty acid metabolism through β-oxidation and stimulates the conversion of cholesterol into bile acids, thereby lowering atherogenic lipids like LDL-cholesterol and triglycerides.[2] These actions collectively reduce lipotoxicity, hepatic steatosis, inflammation, and fibrosis, which are the hallmarks of NASH progression.

Below is a diagram illustrating the key signaling pathways activated by THR-β agonists in hepatocytes.

The Drug Discovery and Development Workflow

The identification of novel, potent, and selective THR-β agonists follows a structured workflow, beginning with initial screening and culminating in preclinical in-vivo validation. This process is designed to systematically identify candidates with favorable efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The diagram below outlines a typical workflow for the discovery and preclinical development of a novel THR-β agonist.

Data Presentation: Comparative Analysis of Novel Agonists

Several novel THR-β agonists are currently in various stages of clinical development. The tables below summarize the available quantitative data for key compounds, allowing for a comparative assessment of their potency, selectivity, and clinical efficacy.

Table 1: In-Vitro Activity and Selectivity of Novel THR-β Agonists

| Compound | Target | Assay Type | AC50 / EC50 (μM) | Selectivity (THR-β vs THR-α) | Reference |

| Resmetirom (MGL-3196) | THR-β | Luciferase Reporter | 3.11 | ~48-fold | [3] |

| THR-α | Luciferase Reporter | 149.0 | [3] | ||

| THR-β | Coactivator Recruitment | - | ~28-fold | [1][3] | |

| CS271011 | THR-β | Luciferase Reporter | 0.65 | ~54-fold | [3] |

| THR-α | Luciferase Reporter | 35.17 | [3] | ||

| CS27109 | THR-β | Luciferase Reporter | 1.98 | ~13-fold | [4] |

| THR-α | Luciferase Reporter | 25.09 | [4] | ||

| VK2809A (Active Metabolite) | THR-β | Gene Transcription | ~30-fold less potent than T3 | - |

Note: Assay conditions and cell types may vary between studies, affecting direct comparability.

Table 2: Clinical Efficacy of Leading THR-β Agonists in NASH

| Compound | Phase | Key Endpoint | Treatment Arm | Placebo Arm | p-value | Reference |

| Resmetirom | Phase 3 (MAESTRO-NASH) | NASH Resolution (No Worsening of Fibrosis) | 25.9% (80mg) - 29.9% (100mg) | 9.7% | <0.001 | [2] |

| Fibrosis Improvement (≥1 stage) | 24.2% (80mg) - 25.9% (100mg) | 14.2% | <0.001 | [2] | ||

| VK2809 | Phase 2b (VOYAGE) | NASH Resolution (No Worsening of Fibrosis) | 69% (all doses) | 29% | <0.0001 | |

| Fibrosis Improvement (≥1 stage) | 51% (combined doses) | 34% | 0.03 | [5] | ||

| Relative Reduction in Liver Fat (MRI-PDFF) | 38% - 55% | - | Statistically Significant | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and evaluation of novel THR-β agonists.

Synthesis of a Novel THR-β Agonist: Resmetirom (MGL-3196)

This protocol describes a method for the synthesis and purification of Resmetirom.

Step 1: Initial Reaction and Precipitation

-

In a 2 L round-bottom flask equipped with a stirrer under a nitrogen atmosphere, combine intermediate compound Int. 8 (89.3 g), dimethylacetamide (DMAC, 446 mL), and potassium acetate (KOAc, 20.0 g).

-

Heat the mixture to 120 °C and maintain for 2 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., HPLC).

-

Cool the reaction mixture to 18 °C.

-

Slowly add acetic acid (22.3 mL), then cool further to 8 °C.

-

Over a period of 1 hour, add water (714 mL) to induce precipitation, resulting in an orange slurry.

-

Filter the slurry and allow the collected solid to rest overnight under a nitrogen atmosphere.

Step 2: Rinsing and Drying

-

Wash the solid with a 1:1 (v/v) solution of acetone/water (445 mL) under vacuum.

-

Transfer the washed solid to a clean flask.

Step 3: Crude Purification

-

Add ethanol (357 mL) and acetone (357 mL) to the flask and heat the suspension to 60 °C.

-

Gradually add water (890 mL) while maintaining the temperature between 55-60 °C.

-

Cool the mixture to 25 °C, filter the solid, and wash it with an ethanol/water solution (446 mL).

-

Allow the solid to rest overnight under nitrogen, then apply vacuum, wash with water (179 mL), and dry in a vacuum oven at 45 °C to yield crude Resmetirom.

Step 4: Purification with MIBK

-

Place the crude Resmetirom (70.0 g) in a flask with methyl isobutyl ketone (MIBK, 350 mL).

-

Heat to 50 °C for 2 hours, then cool to 23 °C.

-

Filter the solid, rinse twice with MIBK (35 mL each), and dry in a vacuum oven at 45 °C.

Step 5: Final Recrystallization

-

Add ethanol (290 mL) to the solid in a flask and heat to reflux for 3.5 hours.

-

Cool the solution to 25 °C to allow for crystallization.

-

Filter the purified crystals, wash with ethanol (174 mL), and dry at 40 °C to yield pure Resmetirom.[6]

In-vitro Activity Screening: Dual-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate THR-β-mediated gene transcription.

Materials:

-

HEK293T cells

-

Expression plasmid for GAL4-DBD fused to the THR-β Ligand Binding Domain (LBD)

-

Reporter plasmid with a GAL4 Upstream Activator Sequence (UAS) driving firefly luciferase expression (e.g., pFR-Luc)

-

Control plasmid with a constitutive promoter driving Renilla luciferase expression (e.g., pRL-SV40) for transfection normalization

-

Lipofectamine LTX and PLUS™ Reagent

-

Dual-Glo® Luciferase Assay System

-

96-well clear and opaque cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a clear 96-well plate at a density of 25,000 - 30,000 cells/well in 100 µL of culture medium. Incubate for at least 20 hours at 37°C and 5% CO₂.

-

Transfection:

-

Prepare a DNA master mix containing the THR-β-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

In a separate tube, dilute the DNA mix and PLUS™ Reagent in Opti-MEM® I medium and incubate for 5 minutes.

-

Add Lipofectamine® LTX reagent to the diluted DNA, mix, and incubate for 25 minutes at room temperature to form transfection complexes.

-

Add 20 µL of the transfection complex to each well of the cell plate.

-

Incubate for 4.5 - 5 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and reference agonist (e.g., T3) in the appropriate cell culture medium.

-

After the transfection incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Luciferase Measurement:

-

Transfer the plate to room temperature.

-

Add 75 µL of Dual-Glo® Luciferase Reagent to each well, mix, and incubate for 10 minutes.

-

Measure the firefly luminescence using a luminometer.

-

Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well, mix, and incubate for 10 minutes.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well to obtain Relative Light Units (RLU).

-

Calculate the fold activation by dividing the RLU of compound-treated wells by the RLU of vehicle control wells.

-

Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the AC50 value.[7]

-

In-vitro Selectivity Screening: TR-FRET Coactivator Recruitment Assay

This assay measures the agonist-dependent interaction between the THR-β LBD and a coactivator peptide, providing a measure of receptor activation.

Materials:

-

LanthaScreen™ TR-FRET Thyroid Receptor beta Coactivator Assay Kit (contains GST-tagged THR-β-LBD, Terbium-labeled anti-GST antibody, and Fluorescein-labeled coactivator peptide)

-

Test compounds and a known THR-β agonist (e.g., T3)

-

DMSO

-

384-well black assay plates

-

Fluorescence plate reader capable of TR-FRET measurements (Excitation: 340 nm, Emission: 495 nm and 520 nm)

Procedure:

-

Ligand Dilution:

-

Prepare a 100X stock of the test compounds and control agonist in DMSO.

-

Perform serial dilutions in DMSO.

-

Create a 2X working solution of each compound concentration by diluting the 100X DMSO stock 1:50 in the assay buffer. This results in a 2% DMSO concentration.

-

-

Assay Plate Preparation:

-

Add 10 µL of the 2X compound dilutions to the appropriate wells of a 384-well plate. Include "no agonist" (buffer with 2% DMSO) and "maximum agonist" controls.

-

-

Reagent Preparation:

-

Prepare a 2X solution of GST-THR-β-LBD in the assay buffer at the concentration recommended in the kit's Certificate of Analysis.

-

Prepare a 4X mixture of the Fluorescein-coactivator peptide and the Terbium-anti-GST antibody in the assay buffer at their recommended final concentrations.

-

-

Assay Assembly (Final Volume: 20 µL):

-

Add 5 µL of the 2X GST-THR-β-LBD solution to each well containing the compound dilutions.

-

Add 5 µL of the 4X Fluorescein-peptide/Terbium-antibody mixture to each well.

-

-

Incubation and Measurement:

-

Gently mix the plate on a plate shaker.

-

Incubate at room temperature, protected from light, for 1 to 6 hours.

-

Read the plate using a TR-FRET enabled plate reader with an excitation at 340 nm. Measure the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.

-

Plot the TR-FRET ratio against the log of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

-

Preclinical In-vivo Efficacy: High-Fat, Fructose, and Cholesterol Diet-Induced NASH Mouse Model

This protocol describes the induction of a NASH phenotype in mice that recapitulates many features of the human disease.

Materials:

-

C57BL/6J mice (male, 8-9 weeks old)

-

High-Fat, Fructose, and Cholesterol Diet (HFFC, also known as a Western Diet). A typical composition is 40-45% kcal from fat (often with trans-fat), ~20% fructose, and 2% cholesterol.[7][9]

-

Standard chow diet (for control group)

-

Dosing vehicle (e.g., 0.5% CMC)

-

Test THR-β agonist

Procedure:

-

Acclimation: Acclimate mice for at least one week upon arrival, providing standard chow and water ad libitum.

-

Diet Induction:

-

Baseline Assessment (Optional but Recommended):

-

At a timepoint before starting treatment (e.g., week 34), a liver biopsy can be performed to confirm the presence of NASH and fibrosis (e.g., NAFLD Activity Score ≥ 4, Fibrosis Stage F1-F3). This allows for stratification of animals into treatment groups with similar disease severity.[10]

-

-

Compound Administration:

-

Prepare the THR-β agonist in the appropriate vehicle.

-

Administer the compound to the treatment group daily via oral gavage for a period of 8-12 weeks. The vehicle control group receives only the vehicle.

-

-

Monitoring: Throughout the treatment period, monitor body weight, food intake, and general health status of the animals.

-

Terminal Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

-

Blood Analysis: Measure plasma levels of ALT, AST, total cholesterol, LDL-c, and triglycerides.

-

Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare sections and perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (for NAFLD Activity Score), and Sirius Red staining to assess fibrosis.

-

Liver Triglyceride Content: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride levels.

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis (see Protocol 4.5).

-

Target Engagement Analysis: Quantitative RT-PCR for THR-β Target Genes

This protocol is for quantifying the mRNA expression of THR-β target genes in liver tissue from the in-vivo study.

Materials:

-

Frozen liver tissue (~20-30 mg)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

Gene-specific primers for target genes (e.g., Cpt1a, Dio1) and a housekeeping gene (e.g., Actb, Gapdh)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the frozen liver tissue in the lysis buffer provided with the RNA extraction kit.

-

Follow the manufacturer's protocol to extract total RNA. This typically involves steps of binding RNA to a silica membrane, washing, and eluting.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis (Reverse Transcription):

-

In a PCR tube, combine 1-2 µg of total RNA with the components of the cDNA Reverse Transcription Kit (reverse transcriptase, dNTPs, random primers, buffer).

-

Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 96- or 384-well qPCR plate. For each sample and gene, combine the cDNA template, forward and reverse primers, SYBR Green Master Mix, and nuclease-free water.

-

Run the plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.

-

Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).

-

Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each sample (ΔΔCq = ΔCq_sample - ΔCq_control_avg).

-

The fold change in gene expression relative to the control group is calculated as 2^(-ΔΔCq).[8][11]

-

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. e-enm.org [e-enm.org]

- 3. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. Analysis of hepatic gene expression by real-time quantitative PCR (QPCR) [bio-protocol.org]

- 7. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of the THR-β Agonist Sobetirome (GC-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thyroid hormone receptor beta (THR-β) has emerged as a promising therapeutic target for metabolic diseases, including dyslipidemia and non-alcoholic steatohepatitis (NASH). Selective activation of THR-β in the liver can lead to beneficial reductions in serum cholesterol and triglycerides without the adverse effects associated with non-selective thyroid hormone action on the heart and bone, which are primarily mediated by THR-α.[1] Sobetirome (formerly known as GC-1) is a first-in-class, selective THR-β agonist that has been extensively studied and serves as a key exemplar for understanding the structure-activity relationships (SAR) of this class of compounds.[2][3] This guide provides a detailed technical overview of the SAR of Sobetirome, experimental protocols for its evaluation, and the signaling pathways it modulates.

Structure-Activity Relationship of Sobetirome and its Analogs

The development of Sobetirome and its analogs has been guided by the goal of achieving high affinity and selectivity for THR-β over THR-α. The key structural modifications that differentiate Sobetirome from the endogenous thyroid hormone T3 include the replacement of the iodine atoms with non-halogen substituents and the modification of the biaryl ether linkage.[4] These changes have profound effects on receptor binding and selectivity.

Key Structural Features and their Impact on Activity:

-

Inner Ring (Phenoxy Ring): The 3,5-dimethyl groups on the phenoxy ring of Sobetirome are crucial for its THR-β selectivity. Replacing these with larger or different electronic groups can alter the binding affinity and selectivity profile. For instance, substitution with chlorine or bromine atoms can significantly increase potency.[5]

-

Outer Ring (Phenol Ring): The 4'-hydroxyl group is essential for high-affinity binding to the receptor, mimicking the phenolic hydroxyl of T3. The 3'-isopropyl group is a key feature that contributes to the compound's favorable interaction with the ligand-binding pocket of THR-β.

-

Linker: The methylene bridge that replaces the ether linkage of T3 provides optimal geometry for the two aromatic rings to adopt a low-energy, perpendicular conformation, which is favorable for binding.

-

Acidic Side Chain: The oxyacetic acid side chain is a critical pharmacophore that interacts with key amino acid residues in the ligand-binding domain of the receptor, contributing significantly to the binding affinity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for Sobetirome and selected analogs, highlighting the impact of structural modifications on THR-β binding affinity and functional activity.

| Compound | Structure | R1 | R2 | THR-β Kd (pM)[6] | THR-β EC50 (μM)[7] | Selectivity (THR-β vs. THR-α) |

| Sobetirome (GC-1) | CH(CH₃)₂ | H | 67 | 0.16 | ~10-fold | |

| GC-24 | CH₂Ph | H | Similar to GC-1 | Not Reported | Increased vs. GC-1 | |

| NH-3 (Antagonist) | CH(CH₃)₂ | NO₂ | Binds but antagonizes | N/A | N/A | |

| Sob-AM2 (Prodrug) | CH(CH₃)₂ | C(O)NHCH₃ | N/A (Prodrug) | N/A (Prodrug) | N/A (Prodrug) |

Note: The structures for the analogs are based on descriptions in the literature. Kd and EC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Competitive Radioligand Binding Assay for THR-β

This protocol details a competitive binding assay to determine the affinity of test compounds for the human THR-β receptor.

Materials:

-

Human recombinant THR-β ligand-binding domain (LBD)

-

[¹²⁵I]-Triiodothyronine ([¹²⁵I]T3) as the radioligand

-

Assay Buffer: Modified Tris-HCl buffer, pH 7.6

-

Non-specific binding control: 1 mM unlabeled Triiodothyronine (T3)

-

Test compounds (e.g., Sobetirome and its analogs)

-

96-well filter plates (e.g., GF/C filters)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Dilute the THR-β LBD to a final concentration of approximately 0.625 ng per well in the assay buffer.

-

Prepare a stock solution of [¹²⁵I]T3 and dilute it in assay buffer to a final concentration of 0.06 nM.

-

Prepare serial dilutions of the test compounds and the unlabeled T3 (for the standard curve) in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 50 µL of 1 mM unlabeled T3 (for non-specific binding) or 50 µL of test compound dilution.

-

50 µL of diluted [¹²⁵I]T3.

-

150 µL of diluted THR-β LBD.

-

-

-

Incubation:

-

Incubate the plate for 24 hours at 4°C to reach equilibrium.

-

-

Filtration and Washing:

-

Following incubation, rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter plate for 30 minutes at 50°C.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Luciferase Reporter Gene Assay for THR-β Agonist Activity

This protocol describes a cell-based assay to measure the functional agonist activity of test compounds on THR-β.

Materials:

-

Mammalian cell line (e.g., HEK293 or HepG2)

-

Expression vector for a GAL4-THR-β-LBD chimera

-

Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (e.g., Sobetirome)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the GAL4-THR-β-LBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

-

Cell Lysis and Luciferase Assay:

-

After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Add cell lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Signaling Pathways and Mechanisms of Action

Sobetirome exerts its therapeutic effects by modulating key signaling pathways involved in cholesterol metabolism and hepatocyte proliferation.

Cholesterol and Lipid Metabolism

Activation of THR-β in the liver by Sobetirome initiates a cascade of events that lead to a reduction in serum cholesterol and triglycerides.[3]

Caption: Sobetirome-mediated regulation of cholesterol metabolism.

Hepatocyte Proliferation

Sobetirome has been shown to induce hepatocyte proliferation, a potentially beneficial effect for liver regeneration. This process is mediated, at least in part, through the Wnt/β-catenin signaling pathway.[8][9]

Caption: Sobetirome-induced hepatocyte proliferation via Wnt/β-catenin.

Conclusion